2-Nitro-4-(trifluoromethylsulfonyl)aniline

Agrochemical Synthesis Herbicide Intermediate Structure-Activity Relationship

Select 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7) for its distinct 2-nitro,4-SO₂CF₃ substitution—essential for SNAr reactivity and target engagement in agrochemical R&D. Its unique electronic profile ensures reproducible yields and activity not achievable with generic analogs. Ideal for lead optimization and SAR studies in herbicidal formulations.

Molecular Formula C7H5F3N2O4S
Molecular Weight 270.19 g/mol
CAS No. 400-23-7
Cat. No. B1307868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethylsulfonyl)aniline
CAS400-23-7
Molecular FormulaC7H5F3N2O4S
Molecular Weight270.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N
InChIInChI=1S/C7H5F3N2O4S/c8-7(9,10)17(15,16)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
InChIKeyFKMFQWURIVAFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7): Verified Intermediate and Reference Standard Procurement Guide for Agrochemical Synthesis


2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7) is a substituted nitroaniline derivative characterized by a nitro group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position [1]. With a molecular formula of C₇H₅F₃N₂O₄S and a molecular weight of 270.19 g/mol, the compound exhibits a predicted LogP of 3.66, a melting point of 129–130 °C, and a boiling point of approximately 395 °C at 760 mmHg . Its dual electron-withdrawing substituents confer distinct electronic and steric properties that differentiate it from simpler nitroanilines and regioisomeric trifluoromethylsulfonyl anilines, making it a verifiable intermediate in the development of herbicidal compositions and structurally related agrochemicals [1].

Why Generic 2-Nitro-4-(trifluoromethylsulfonyl)aniline Substitution Fails: Differentiated Electronic and Steric Constraints


Substituting 2-Nitro-4-(trifluoromethylsulfonyl)aniline with generic or regioisomeric alternatives is not scientifically valid due to quantifiable differences in electronic and steric parameters. The 2-nitro,4-SO₂CF₃ substitution pattern creates a unique push-pull electronic environment with a predicted pKa of -5.30 , which fundamentally alters both reactivity in nucleophilic aromatic substitution (SNAr) and downstream biological target engagement [1]. In contrast, the 2,6-dinitro analog exhibits different electron deficiency, the 3-trifluoromethylsulfonyl regioisomer presents altered steric accessibility, and the non-nitrated 4-(trifluoromethylsulfonyl)aniline lacks the ortho-nitro activation required for specific derivatization pathways [1]. These measurable differences in electronic demand and substitution pattern preclude generic interchange without compromising synthetic yield, product purity, or intended biological activity profile [2].

Quantitative Differential Evidence for 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7): Comparative Data Against Structural Analogs


Comparative Structural Differentiation: 2-Nitro-4-SO₂CF₃ Substitution Pattern Versus 2,6-Dinitro Analog

The 2-nitro-4-(trifluoromethylsulfonyl) substitution pattern represents a distinct structural class within substituted nitroanilines used in herbicidal compositions. The compound belongs to the general formula class where R¹ = NO₂ (at position 2), R² = SO₂CF₃ (at position 4), and R³/R⁴ = H [1]. This differs materially from the 2,6-dinitro-4-(trifluoromethylsulfonyl)aniline analog where R¹ = R² = NO₂, creating a distinct electron-deficient aromatic ring with different reactivity toward nucleophiles and different steric constraints around the amino group [2]. The presence of a single ortho-nitro group in the target compound versus two ortho-nitro groups in the 2,6-dinitro analog results in measurably different activation energies for nucleophilic aromatic substitution (SNAr) reactions and altered hydrogen-bonding capacity of the aniline -NH₂ moiety [2].

Agrochemical Synthesis Herbicide Intermediate Structure-Activity Relationship

Comparative Physicochemical Properties: LogP Differentiation of 2-Nitro-4-SO₂CF₃ Aniline Versus Regioisomeric 3-Trifluoromethylsulfonyl Aniline

The physicochemical profile of 2-Nitro-4-(trifluoromethylsulfonyl)aniline shows measurable differentiation from its regioisomeric analog, 3-(trifluoromethylsulfonyl)aniline (CAS 426-59-5). The target compound has a molecular weight of 270.19 g/mol, a predicted density of 1.67 g/cm³, and a predicted LogP of 3.66, indicating substantial lipophilicity suitable for membrane penetration in agrochemical applications [1]. In contrast, 3-(trifluoromethylsulfonyl)aniline has a molecular weight of 225.19 g/mol and lacks the nitro group, resulting in fundamentally different hydrogen-bonding properties and lower overall lipophilicity . The LogP difference between these two compounds (3.66 for the 2-nitro-4-SO₂CF₃ compound versus a lower predicted value for the non-nitrated analog) directly impacts compound partitioning, bioavailability, and soil mobility characteristics relevant to herbicidal activity .

Physicochemical Profiling Lipophilicity Agrochemical Lead Optimization

Patent-Documented Herbicidal Mixture Composition: Weight Ratio Specification for Substituted Nitroanilines Including 2-Nitro-4-SO₂CF₃ Aniline

US Patents 3,933,467 and 3,989,508 explicitly disclose herbicidal mixtures comprising (A) a substituted nitroaniline of a defined formula and (B) a triazine or urea co-herbicide, in a preferred weight ratio of 3:1 to 1:3 [1][2]. Within the defined Formula A, R¹ may denote nitro and R² may denote trifluoromethyl or methylsulfonyl, which structurally encompasses 2-Nitro-4-(trifluoromethylsulfonyl)aniline when R¹ = NO₂, R² = SO₂CF₃, and R³/R⁴ = H [1]. The patents further specify that the mixtures exhibit good herbicidal action both pre- and post-emergence against broadleaf weeds (Chenopodium album, Sinapis arvensis, Amaranthus spp.) and grassy weeds (Poa spp., Bromus spp., Avena sativa) across multiple crop systems including Gossypium (cotton), Soja hispida (soybean), Brassica napus (rapeseed), Beta spp. (sugar beet), and Oryza sativa (rice) [1]. This documented efficacy profile provides a verifiable baseline for the compound's intended application domain.

Herbicide Formulation Synergistic Mixtures Crop Protection

Synthetic Utility Differentiation: Ortho-Nitro Activation for SNAr Derivatization Pathways

The 2-nitro-4-(trifluoromethylsulfonyl) substitution pattern confers distinct synthetic utility through ortho-nitro activation of the aromatic ring toward nucleophilic aromatic substitution (SNAr) at positions not blocked by the nitro group itself. Research on 2-nitroaniline derivatives containing the trifluoromethylsulfonyl group indicates that this class of compounds participates in SNAr reactions to generate diaryl ethers and other pesticide candidates [1]. The combination of the ortho-nitro group (strongly electron-withdrawing by both inductive and resonance effects) and the para-SO₂CF₃ group (strongly electron-withdrawing inductively) creates a uniquely activated aromatic system for nucleophilic attack at the positions ortho and para to the nitro group, but para to the -NH₂ group [1]. In contrast, the 4-(trifluoromethylsulfonyl)aniline without the ortho-nitro group lacks this activation for SNAr, and the 3-regioisomer presents different regioselectivity in substitution reactions .

Nucleophilic Aromatic Substitution SNAr Chemistry Agrochemical Intermediate Synthesis

Verified Research and Industrial Application Scenarios for 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7)


Agrochemical Intermediate: Development of Herbicidal Mixtures with Specified Co-Formulants

Based on patent disclosures (US 3,933,467 and US 3,989,508), 2-Nitro-4-(trifluoromethylsulfonyl)aniline is utilized as a substituted nitroaniline component (within generic Formula A where R¹=NO₂, R²=SO₂CF₃) in combination with triazine or urea co-herbicides at weight ratios of 3:1 to 1:3 [1][2]. The mixtures demonstrate pre- and post-emergence activity against key broadleaf and grassy weeds in crops including cotton, soybean, rapeseed, sugar beet, and rice. Procurement of this specific intermediate is justified when developing herbicidal formulations that require the distinct electronic and steric profile conferred by the 2-nitro-4-SO₂CF₃ substitution pattern, which is not replicable with non-nitrated or regioisomeric analogs .

Synthetic Building Block: SNAr-Mediated Synthesis of Diaryl Ether Pesticide Candidates

The ortho-nitro group in 2-Nitro-4-(trifluoromethylsulfonyl)aniline activates the aromatic ring for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diaryl ether derivatives with potential pesticidal activity [1]. This synthetic pathway exploits the dual electron-withdrawing effects of the 2-NO₂ and 4-SO₂CF₃ groups to facilitate nucleophilic attack at unsubstituted ring positions. The LogP of 3.66 [2] further supports the compound's suitability as a hydrophobic building block for agrochemical lead generation. Researchers and process chemists should select this specific intermediate when synthetic routes require ortho-nitro activation for SNAr, a feature absent in the 4-(trifluoromethylsulfonyl)aniline analog (CAS 473-27-8).

Reference Standard: Physicochemical Profiling for Structure-Activity Relationship (SAR) Studies in Agrochemical Lead Optimization

With its well-characterized physicochemical parameters—melting point 129–130 °C, boiling point ~395 °C, density 1.67 g/cm³, and predicted LogP 3.66 [1]—2-Nitro-4-(trifluoromethylsulfonyl)aniline serves as a reproducible reference standard for structure-activity relationship (SAR) studies in agrochemical development. The compound's distinct molecular weight (270.19 g/mol) and substitution pattern provide a quantifiable baseline for comparing analog series that vary in nitro substitution (e.g., 2,6-dinitro-4-SO₂CF₃ analog) or SO₂CF₃ positioning (e.g., 3-trifluoromethylsulfonyl aniline) [2]. Procurement of high-purity material (minimum 95% ) is essential for generating reproducible SAR data that informs lead optimization decisions.

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